8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Overview
Description
8-(Trifluoromethyl)-1,4-dioxaspiro[45]decan-8-ol is a spiro compound characterized by a unique structure that includes a trifluoromethyl group and a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves the following steps:
Formation of the Dioxaspirodecane Ring: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decane ring. This can be achieved through a cyclization reaction of a suitable diol with a ketone or aldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted spiro compounds with different functional groups.
Scientific Research Applications
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its properties can be exploited in the development of new materials with unique physical and chemical characteristics.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The dioxaspirodecane ring system can provide structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-one: Similar structure but with a ketone group instead of a hydroxyl group.
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to the presence of both the trifluoromethyl group and the dioxaspirodecane ring system. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O3/c10-9(11,12)7(13)1-3-8(4-2-7)14-5-6-15-8/h13H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSSOKYNTBRSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C(F)(F)F)O)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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